Cas no 573707-99-0 (3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate)

3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic chromene derivative with potential applications in medicinal chemistry and material science. Its structure combines a 4H-chromen-4-one core with a morpholine carboxylate moiety, offering unique physicochemical properties. The presence of the 4-chlorophenyl group enhances lipophilicity, while the morpholine ring may improve solubility and bioavailability. This compound is of interest for its potential as an intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise modifications, making it a versatile building block in pharmaceutical research. Handling requires standard laboratory precautions due to its organic nature.
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate structure
573707-99-0 structure
Product name:3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
CAS No:573707-99-0
MF:C21H18ClNO5
MW:399.824325084686
CID:5554164

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
    • 4-Morpholinecarboxylic acid, 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-1-benzopyran-7-yl ester
    • Inchi: 1S/C21H18ClNO5/c1-13-19(14-2-4-15(22)5-3-14)20(24)17-7-6-16(12-18(17)27-13)28-21(25)23-8-10-26-11-9-23/h2-7,12H,8-11H2,1H3
    • InChI Key: KVXVBEVMJUMRFB-UHFFFAOYSA-N
    • SMILES: N1(C(OC2=CC=C3C(=C2)OC(C)=C(C2=CC=C(Cl)C=C2)C3=O)=O)CCOCC1

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3139-1097-10μmol
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
573707-99-0 90%+
10μmol
$69.0 2023-08-13
Life Chemicals
F3139-1097-40mg
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
573707-99-0 90%+
40mg
$140.0 2023-08-13
Life Chemicals
F3139-1097-20μmol
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
573707-99-0 90%+
20μmol
$79.0 2023-08-13
Life Chemicals
F3139-1097-1mg
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
573707-99-0 90%+
1mg
$54.0 2023-08-13
Life Chemicals
F3139-1097-30mg
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
573707-99-0 90%+
30mg
$119.0 2023-08-13
Life Chemicals
F3139-1097-50mg
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
573707-99-0 90%+
50mg
$160.0 2023-08-13
Life Chemicals
F3139-1097-75mg
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
573707-99-0 90%+
75mg
$208.0 2023-08-13
Life Chemicals
F3139-1097-20mg
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
573707-99-0 90%+
20mg
$99.0 2023-08-13
Life Chemicals
F3139-1097-2mg
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
573707-99-0 90%+
2mg
$59.0 2023-08-13
Life Chemicals
F3139-1097-3mg
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
573707-99-0 90%+
3mg
$63.0 2023-08-13

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate Related Literature

Additional information on 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Comprehensive Overview of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS No. 573707-99-0)

The compound 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS No. 573707-99-0) is a synthetic organic molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This chromene derivative is characterized by its unique structural features, including a morpholine carboxylate moiety and a 4-chlorophenyl group, which contribute to its potential biological activities. Researchers are particularly interested in its applications as a kinase inhibitor and its role in modulating cellular signaling pathways.

In recent years, the demand for novel small molecule therapeutics has surged, driven by the need for targeted treatments in oncology and inflammatory diseases. 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has been explored for its potential to inhibit specific protein kinases, which are often overactive in cancer cells. This aligns with the growing trend of precision medicine, where compounds like this are designed to interact with specific molecular targets, minimizing off-target effects and improving therapeutic outcomes.

The synthesis of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves multi-step organic reactions, including esterification and cyclization processes. Its chromene core structure is a common scaffold in many biologically active compounds, making it a valuable intermediate in drug discovery. The presence of the morpholine ring enhances its solubility and bioavailability, which are critical factors in drug development.

From a biochemical perspective, this compound exhibits promising binding affinity to certain kinase domains, as demonstrated in in vitro assays. Its mechanism of action is believed to involve the disruption of ATP-binding sites, thereby inhibiting kinase activity. This property has sparked interest in its potential use as a therapeutic agent for diseases characterized by aberrant kinase signaling, such as certain types of cancer and autoimmune disorders.

The pharmacological profile of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is currently under investigation in preclinical studies. Early results suggest that it may have a favorable safety profile, with minimal cytotoxicity observed in normal cell lines. However, further studies are needed to evaluate its pharmacokinetics and toxicology in animal models before advancing to clinical trials.

In the context of green chemistry, researchers are also exploring sustainable methods for synthesizing this compound. The use of catalysts and solvent-free conditions are being investigated to reduce environmental impact and improve reaction efficiency. This aligns with the broader industry shift toward eco-friendly manufacturing practices.

Given its structural complexity and potential applications, 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a subject of ongoing research in academic and industrial laboratories. Its development highlights the intersection of medicinal chemistry, molecular biology, and drug design, offering a glimpse into the future of targeted therapy.

For researchers and professionals in the field, understanding the properties and potential of CAS No. 573707-99-0 is essential. Its unique combination of a chromene backbone and morpholine functionality makes it a versatile candidate for further exploration. As the scientific community continues to uncover its full potential, this compound may soon emerge as a key player in the next generation of pharmaceutical innovations.

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